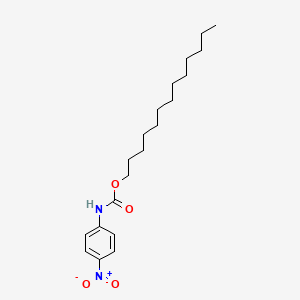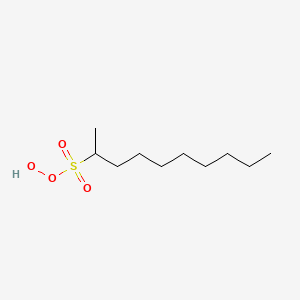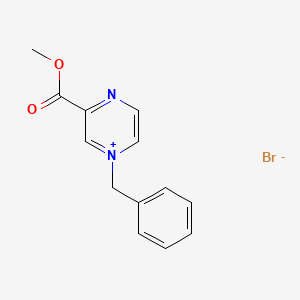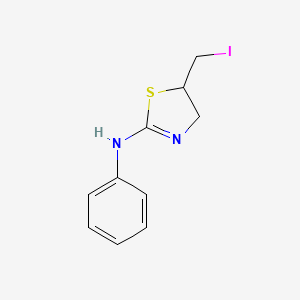
Tridecyl (4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl (4-nitrophenyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridecyl (4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of tridecylamine with 4-nitrophenyl chloroformate. The reaction is typically carried out in an organic solvent such as dichloromethane, under mild conditions, and at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Tridecyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of tridecyl (4-aminophenyl)carbamate.
Reduction: Formation of tridecylamine and carbon dioxide.
Substitution: Formation of various substituted tridecyl carbamates depending on the substituent used.
Applications De Recherche Scientifique
Tridecyl (4-nitrophenyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tridecyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, leading to conformational changes and modulation of their activity. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl carbamate: Similar structure but with a different alkyl chain length.
4-Nitrophenyl chloroformate: Precursor used in the synthesis of tridecyl (4-nitrophenyl)carbamate.
Tridecylamine: Used as a starting material in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific combination of a long alkyl chain and a nitrophenyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
138516-96-8 |
|---|---|
Formule moléculaire |
C20H32N2O4 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
tridecyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C20H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-17-26-20(23)21-18-13-15-19(16-14-18)22(24)25/h13-16H,2-12,17H2,1H3,(H,21,23) |
Clé InChI |
UQHZOFUNBATQQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)

![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)




